molecular formula C7H12N2O3S B8230438 3-(1H-pyrazol-1-yl)propyl methanesulfonate

3-(1H-pyrazol-1-yl)propyl methanesulfonate

Cat. No.: B8230438
M. Wt: 204.25 g/mol
InChI Key: QGKMFLOGUQBSSI-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)propyl methanesulfonate is a chemical compound that features a pyrazole ring attached to a propyl chain, which is further linked to a methanesulfonate group. Pyrazole derivatives are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)propyl methanesulfonate typically involves the reaction of 3-(1H-pyrazol-1-yl)propanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)propyl methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield a 3-(1H-pyrazol-1-yl)propylamine derivative .

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)propyl methanesulfonate is not well-documented. the pyrazole ring is known to interact with various biological targets, including enzymes and receptors. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrazol-1-yl)propyl methanesulfonate is unique due to the presence of the methanesulfonate group, which is a better leaving group compared to chloride or bromide. This makes it more reactive in nucleophilic substitution reactions, potentially leading to higher yields and more efficient synthesis of target compounds .

Properties

IUPAC Name

3-pyrazol-1-ylpropyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3S/c1-13(10,11)12-7-3-6-9-5-2-4-8-9/h2,4-5H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKMFLOGUQBSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCN1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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